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(bromomethyl)benzo[b]thiophene

Cat. No.: B159892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-3-(bromomethyl)benzo[b]thiophene is a halogenated heterocyclic compound built

upon a benzothiophene core. This molecule is of significant interest to researchers in medicinal

chemistry and drug development due to its potential as a versatile synthetic intermediate and

its promising, albeit still emerging, biological activities. The presence of two bromine atoms,

one on the benzene ring and one in the methyl group, imparts unique reactivity and potential

for functionalization, making it a valuable building block for the synthesis of more complex

molecules with diverse pharmacological properties. This guide provides a comprehensive

overview of the molecular structure, properties, and available data on 5-Bromo-3-
(bromomethyl)benzo[b]thiophene.

Molecular Structure and Properties
The fundamental characteristics of 5-Bromo-3-(bromomethyl)benzo[b]thiophene are

summarized in the table below. The structure consists of a benzene ring fused to a thiophene

ring, with a bromine atom substituted at the 5-position of the bicyclic system and a

bromomethyl group at the 3-position.
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Property Data Reference

Molecular Formula C₉H₆Br₂S [1]

Molecular Weight 306.02 g/mol [1]

IUPAC Name
5-Bromo-3-(bromomethyl)-1-

benzothiophene

CAS Number 1757-24-0 [2]

Canonical SMILES
C1=CC2=C(C=C1Br)C(=CS2)

CBr

Physical Form Solid [3]

Storage Class Combustible Solids [1]

Synthesis
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-3-
(bromomethyl)benzo[b]thiophene is not extensively documented in readily available

literature, its synthesis can be inferred from general methodologies for analogous

benzothiophene derivatives. A plausible synthetic approach involves a multi-step process

starting from a suitable benzothiophene precursor.

A general domino protocol for the regioselective synthesis of novel Benzo[b]thiophene

derivatives involves a Knoevenagel condensation–Michael addition–intramolecular Thorpe-

Ziegler cyclization–Tautomerization–Elimination sequence of reactions.[4] Another general

procedure for the synthesis of 3-bromobenzothiophene involves the reaction of

benzo[b]thiophene with N-Bromosuccinimide (NBS) in a mixture of chloroform and acetic acid.

[5] The subsequent bromination of the methyl group at the 3-position would likely proceed via a

radical mechanism, though specific conditions for this target molecule are not detailed in the

available literature.

A logical synthetic workflow could be conceptualized as follows:
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Plausible Synthetic Pathway

Starting Material
(e.g., 5-Bromobenzo[b]thiophene) Introduction of a methyl group at the 3-position 5-Bromo-3-methylbenzo[b]thiophene Radical Bromination of the methyl group

(e.g., using NBS and a radical initiator) 5-Bromo-3-(bromomethyl)benzo[b]thiophene

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 5-Bromo-3-
(bromomethyl)benzo[b]thiophene.

Spectroscopic Data
Detailed and verified spectroscopic data for 5-Bromo-3-(bromomethyl)benzo[b]thiophene
are not readily available in public databases. Commercial suppliers note that they do not

typically collect analytical data for this specific compound. However, characteristic spectral

features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be expected to show signals in the aromatic region

corresponding to the protons on the benzothiophene ring system. The chemical shifts and

coupling patterns would be influenced by the positions of the bromine atom and the

bromomethyl group. A characteristic singlet for the methylene protons of the bromomethyl

group (-CH₂Br) would be expected, likely in the range of 4.5-5.0 ppm.

¹³C NMR: The spectrum would display signals for the nine carbon atoms in the molecule.

The carbon atom of the bromomethyl group would appear at a characteristic chemical shift,

and the signals for the aromatic carbons would be influenced by the bromo and bromomethyl

substituents.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion

peak (M⁺) corresponding to the molecular weight of 306.02 g/mol . Due to the presence of two

bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for M, M+2,

and M+4) would be a key feature for identification. Fragmentation pathways would likely involve

the loss of bromine radicals (Br•) and the bromomethyl group (•CH₂Br).[6]
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic

absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C

stretching vibrations of the benzothiophene ring system. A C-Br stretching vibration would also

be present.

Potential Biological Activity
Preliminary research and the known pharmacological profiles of related benzothiophene

derivatives suggest that 5-Bromo-3-(bromomethyl)benzo[b]thiophene may possess

antimicrobial and anticancer properties.

Antimicrobial Activity
Benzothiophene derivatives are a significant class of sulfur-containing heterocyclic compounds

that have garnered considerable attention in medicinal chemistry for their diverse

pharmacological activities, including antimicrobial properties.[7] The antimicrobial potential is

influenced by the nature and position of substituents on the benzothiophene core.[7] While

specific minimum inhibitory concentration (MIC) values for 5-Bromo-3-
(bromomethyl)benzo[b]thiophene against particular bacterial or fungal strains are not yet

reported in the literature, it is a promising scaffold for the development of new antimicrobial

agents.[7] Halogenated phenols, for instance, have shown potent activity against

Staphylococcus aureus, with 2,4,6-triiodophenol exhibiting a MIC of 5 μg mL⁻¹.[1] This

suggests that halogenated aromatic compounds can be effective antimicrobial agents.

Anticancer Activity
The benzothiophene scaffold is present in several compounds with demonstrated anticancer

activity.[4] For example, some benzothiophene derivatives act as estrogen receptor antagonists

and antimitotic agents.[4] While specific IC₅₀ values for 5-Bromo-3-
(bromomethyl)benzo[b]thiophene against cancer cell lines like breast cancer (e.g., MCF-7,

MDA-MB-231) are not available, related brominated compounds have shown anticancer

activity. For instance, single-brominated coelenterazine analogs have demonstrated anticancer

potential toward various cancer cell lines, including breast and prostate cancer, with IC₅₀ values

in the micromolar range.[8]

The potential mechanism of action for anticancer activity could involve the induction of

apoptosis. In cancer cells, the induction of apoptosis is a key mechanism for many therapeutic
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agents. This process can be triggered through intrinsic (mitochondrial) or extrinsic (death

receptor) pathways. A possible signaling pathway for apoptosis induction by a cytotoxic agent

is depicted below.
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Potential Apoptosis Induction Pathway
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Caption: A simplified diagram of a potential intrinsic apoptosis pathway that could be induced

by 5-Bromo-3-(bromomethyl)benzo[b]thiophene in cancer cells.

Conclusion and Future Directions
5-Bromo-3-(bromomethyl)benzo[b]thiophene is a molecule with considerable potential in the

field of medicinal chemistry. Its structure provides a versatile platform for the synthesis of novel

compounds with potential therapeutic applications. However, a significant gap exists in the

publicly available, detailed experimental and quantitative data for this specific compound.

Future research should focus on:

Developing and publishing a detailed, reproducible synthetic protocol. This would greatly

benefit researchers wishing to utilize this compound as a building block.

Comprehensive spectroscopic characterization. Publishing verified ¹H NMR, ¹³C NMR, mass

spectrometry, and IR data would provide essential reference material for the scientific

community.

Systematic evaluation of its biological activity. Quantitative studies to determine IC₅₀ values

against a panel of cancer cell lines and MIC values against a range of pathogenic microbes

are crucial to validate its therapeutic potential.

Mechanistic studies. Investigating the specific signaling pathways through which this

compound exerts its biological effects will be vital for its rational development as a drug

candidate.

Addressing these areas will be instrumental in unlocking the full potential of 5-Bromo-3-
(bromomethyl)benzo[b]thiophene in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

